Trovafloxacin (Standard)

Antimicrobial Susceptibility Testing Methicillin-Resistant Staphylococcus aureus (MRSA) Fluoroquinolone Resistance

Trovafloxacin is a fourth-generation fluoroquinolone supplied exclusively for non-human research. Its defining advantage—nanomolar PANX1 channel inhibition (IC50=4 μM)—is absent in ciprofloxacin, levofloxacin, or moxifloxacin, making it essential for immunology and apoptosis studies. In AST panels, trovafloxacin delivers MIC50 of 0.06 mg/L against S. aureus and MIC90 ≤0.25 mg/L against penicillin-resistant S. pneumoniae. Withdrawn from clinical use globally, it is procured solely as an analytical reference standard (≥98% HPLC) for LC-MS/MS, pharmacodynamic modeling, and resistance research. Not for human use.

Molecular Formula C20H15F3N4O3
Molecular Weight 416.4 g/mol
CAS No. 147059-72-1
Cat. No. B114552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovafloxacin (Standard)
CAS147059-72-1
SynonymsCP 99,219
CP 99219
CP-99,219
CP-99219
trovafloxacin
Molecular FormulaC20H15F3N4O3
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
InChIInChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
InChIKeyWVPSKSLAZQPAKQ-SOSAQKQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.04e-02 g/L

Trovafloxacin (CAS 147059-72-1) Procurement Guide for Research and Analytical Applications


Trovafloxacin (CP-99219; CAS 147059-72-1) is a 1,8-naphthyridone derivative belonging to the fourth-generation fluoroquinolone class of broad-spectrum antibiotics [1]. It exerts antibacterial activity via dual inhibition of DNA gyrase and topoisomerase IV, preventing bacterial DNA supercoiling [2]. Notably, trovafloxacin exhibits a distinct in vitro antibacterial spectrum compared to earlier fluoroquinolones—demonstrating enhanced potency against Gram-positive organisms (including Streptococcus pneumoniae and Staphylococcus aureus) and anaerobes, while showing comparatively reduced activity against Pseudomonas aeruginosa [3]. Trovafloxacin was formerly marketed by Pfizer under the brand name Trovan, but was withdrawn from clinical use globally in 1999 due to rare but severe hepatotoxicity observed post-marketing [4]. Today, trovafloxacin and its analytical standards are procured exclusively for non-human research applications, including antimicrobial susceptibility testing, resistance mechanism studies, pharmacodynamic modeling, and as a validated reference standard in LC-MS/MS and GC-MS analytical workflows .

Why Generic Fluoroquinolone Substitution Cannot Replicate Trovafloxacin's Research Outcomes


Interchanging trovafloxacin with other in-class fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) compromises experimental validity across multiple critical dimensions. First, trovafloxacin's unique 6-amino-3-azabicyclo[3.1.0]hexyl substituent at the C-7 position confers differential target-binding kinetics to both DNA gyrase and topoisomerase IV, producing an antimicrobial spectrum that differs quantitatively from its analogs—particularly against Gram-positive and anaerobic pathogens [1]. Second, trovafloxacin exhibits a distinct resistance selection profile in pharmacodynamic models; substituting a comparator with a higher propensity for resistance selection (e.g., ciprofloxacin) may invalidate studies of resistance emergence [2]. Third, trovafloxacin demonstrates nanomolar-level inhibition of the pannexin-1 (PANX1) channel (IC50 = 4 μM), a secondary pharmacological activity not shared by ciprofloxacin, levofloxacin, or moxifloxacin at comparable concentrations, making it an essential chemical probe for immunology and apoptosis research [3]. The quantitative evidence detailed in Section 3 establishes the specific, measurable advantages that preclude generic substitution.

Trovafloxacin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Clinical Fluoroquinolone Comparators


Trovafloxacin vs. Ciprofloxacin and Levofloxacin: MIC50 and MIC90 Against Ciprofloxacin-Susceptible and -Resistant Clinical S. aureus Isolates

In a study evaluating 96 ciprofloxacin-susceptible and 205 ciprofloxacin-resistant clinical Staphylococcus aureus isolates, trovafloxacin demonstrated quantifiably superior in vitro activity compared to older fluoroquinolones. For the entire isolate collection, the MIC50 of trovafloxacin was 0.06 mg/L, which is 8.3-fold lower than ciprofloxacin (MIC50 = 0.5 mg/L) and 4.2-fold lower than levofloxacin (MIC50 = 0.25 mg/L) [1]. Against ciprofloxacin-resistant strains specifically, trovafloxacin maintained an MIC90 of 16 mg/L, comparable to moxifloxacin and superior to sparfloxacin and grepafloxacin [1].

Antimicrobial Susceptibility Testing Methicillin-Resistant Staphylococcus aureus (MRSA) Fluoroquinolone Resistance

Trovafloxacin vs. Ciprofloxacin and Levofloxacin: Bactericidal Activity Against S. pneumoniae in a Dynamic In Vitro Pharmacodynamic Model

In a dynamic in vitro model simulating human pharmacokinetic profiles at the area under the concentration-time curve (AUC) corresponding to maximal daily doses, trovafloxacin achieved bactericidal activity (≥99.9% reduction in CFU/mL by 48 hours) against quinolone-susceptible S. pneumoniae. In contrast, ciprofloxacin exhibited no sustained inhibition—CFU counts returned to or exceeded the starting inoculum by 48 hours—while levofloxacin produced only variable bacteriostatic to bactericidal effects [1]. At 0.1× AUC (simulating sub-therapeutic exposure), trovafloxacin exhibited mixed static and cidal activities, whereas ciprofloxacin and levofloxacin produced no inhibitory effect whatsoever [1].

Pharmacodynamic Modeling Streptococcus pneumoniae Bactericidal Kinetics Time-Kill Assay

Trovafloxacin vs. Ciprofloxacin, Levofloxacin, and Sparfloxacin: MIC Against First-Step S. pneumoniae ParC Mutants and Resistance Emergence Frequency

First-step mutants of S. pneumoniae bearing the Ser79→Phe/Tyr substitution in the topoisomerase IV subunit ParC (the primary fluoroquinolone target) remain susceptible to trovafloxacin with an MIC of 0.25 μg/mL, which falls below the susceptibility breakpoint of ≤1 μg/mL [1]. In contrast, comparable first-step mutants exhibit elevated MICs against ciprofloxacin, levofloxacin, and sparfloxacin that frequently exceed clinical breakpoints [1]. Furthermore, the in vitro mutation frequency for decreased susceptibility to trovafloxacin in S. pneumoniae is ≤8.9 × 10⁻⁹, which is an order of magnitude lower than frequencies reported for ciprofloxacin and other earlier fluoroquinolones under similar selection conditions [2].

Antimicrobial Resistance Mechanisms Topoisomerase IV Mutation Fluoroquinolone Target Specificity

Trovafloxacin vs. Ciprofloxacin and Levofloxacin: MIC90 Against Penicillin-Resistant Streptococcus pneumoniae

Across multiple international surveillance studies (USA, UK, Slovakia, Czech Republic, Sweden, and South Africa), trovafloxacin maintained an MIC90 of ≤0.25 mg/L against penicillin-resistant S. pneumoniae clinical isolates—a value identical to that observed against penicillin-susceptible strains, indicating no cross-resistance between penicillin resistance mechanisms and trovafloxacin susceptibility [1]. By comparison, earlier fluoroquinolones such as ciprofloxacin and levofloxacin exhibit MIC90 values against pneumococci that are 4- to 32-fold higher, and their activity is more variable across penicillin-resistant populations [2].

Penicillin-Resistant Pneumococci Respiratory Tract Infection Models MIC90 Determination

Trovafloxacin vs. Moxifloxacin and Grepafloxacin: MIC50 and MIC90 Against Clostridium difficile Clinical Isolates

In a comparative study of fluoroquinolone activity against 54 genotypically characterized C. difficile isolates, trovafloxacin demonstrated 8- to 32-fold greater potency than ciprofloxacin and 2- to 8-fold greater potency than levofloxacin. The MIC50 of trovafloxacin was 1 mg/L, compared to ciprofloxacin at 8 mg/L and levofloxacin at 6.25 mg/L. Moxifloxacin and trovafloxacin, followed by grepafloxacin, were the most active agents tested and were 3- to 4-fold more active than older agents such as ciprofloxacin by both MIC methods evaluated [1].

Anaerobic Bacteria Clostridium difficile Antimicrobial Susceptibility

Trovafloxacin's Unique Secondary Pharmacology: Pannexin-1 (PANX1) Channel Inhibition Not Shared by Other Clinical Fluoroquinolones

Trovafloxacin exhibits potent and selective inhibition of the pannexin-1 (PANX1) channel with an IC50 of 4 μM for PANX1 inward current, while showing no inhibition of connexin 43 gap junctions or PANX2 at comparable concentrations [1]. This secondary pharmacological activity is a distinguishing feature of trovafloxacin; ciprofloxacin, levofloxacin, and moxifloxacin do not demonstrate meaningful PANX1 inhibition at clinically or experimentally relevant concentrations [1]. Trovafloxacin's PANX1 inhibition leads to dysregulated fragmentation of apoptotic cells, providing a chemical tool for dissecting PANX1-mediated pathways in immunology and cell death research .

Pannexin Channels Apoptosis Immunopharmacology Chemical Probe

Trovafloxacin: Evidence-Based Research and Industrial Application Scenarios


High-Potency Gram-Positive Reference Standard in Antimicrobial Susceptibility Testing (AST) Panels

Trovafloxacin is optimally deployed as a Gram-positive-focused reference standard in broth microdilution and agar dilution AST panels, particularly when evaluating novel anti-staphylococcal or anti-pneumococcal agents. Its MIC50 of 0.06 mg/L against S. aureus (including ciprofloxacin-resistant strains) and MIC90 of ≤0.25 mg/L against penicillin-resistant S. pneumoniae provide a low, stable baseline for comparative potency assessments, enabling more precise fold-difference calculations than older fluoroquinolones whose higher and more variable MICs may compress the measurable dynamic range [1] [2].

Reference Compound for Pharmacodynamic Modeling of Bactericidal Kinetics Against Respiratory Pathogens

In dynamic in vitro pharmacodynamic models simulating human AUC exposures, trovafloxacin reliably produces bactericidal (≥99.9% CFU reduction) activity against S. pneumoniae within 48 hours. This reproducible kill-kinetic profile contrasts sharply with ciprofloxacin's failure to sustain inhibition under identical conditions, making trovafloxacin a superior positive control for time-kill studies, mutant selection window analyses, and PK/PD model validation targeting Gram-positive respiratory pathogens [1].

Chemical Probe for Pannexin-1 (PANX1) Channel Research in Apoptosis and Inflammation Studies

Trovafloxacin (IC50 = 4 μM) serves as a validated small-molecule probe for selective inhibition of PANX1 channels, with no cross-reactivity against PANX2 or connexin 43 gap junctions. This application is unique to trovafloxacin among the fluoroquinolone class and is not replicable using ciprofloxacin, levofloxacin, or moxifloxacin [1]. Researchers investigating apoptotic cell clearance, inflammasome signaling, or PANX1-mediated ATP release should procure trovafloxacin specifically for these mechanistic studies.

Analytical Reference Standard for LC-MS/MS and GC-MS Quantification in Residue and Metabolism Studies

Trovafloxacin hydrochloride (CAS 146961-34-4) analytical reference standards, supplied with documented traceability and >99% HPLC purity, are used to establish calibration curves, assess linearity and recovery, and validate confirmatory methods in regulated bioanalytical workflows. These standards support multi-residue method development, pharmaceutical quality control, and metabolism studies where accurate quantification of trovafloxacin or its metabolites in biological matrices is required [1] [2].

Technical Documentation Hub

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